molecular formula C25H24N2O2 B12202427 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide

Cat. No.: B12202427
M. Wt: 384.5 g/mol
InChI Key: IEBKEYIXCRCZCT-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide is a compound that belongs to the class of organic compounds known as indoles. Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide involves several steps. One common method includes the reaction of 5-methoxyindole with ethyl bromoacetate to form an intermediate, which is then reacted with diphenylacetonitrile under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through binding to melatonin receptors (MT1, MT2, and MT3) in the brain. This binding regulates the sleep-wake cycle and other circadian rhythms. Additionally, it acts as a powerful antioxidant, scavenging free radicals and upregulating antioxidant enzymes such as glutathione peroxidase and superoxide dismutase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide is unique due to its dual role as a regulator of circadian rhythms and a potent antioxidant. Its ability to bind to multiple melatonin receptors and its wide range of biological effects make it a compound of significant interest in various fields of research .

Properties

Molecular Formula

C25H24N2O2

Molecular Weight

384.5 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide

InChI

InChI=1S/C25H24N2O2/c1-29-21-12-13-23-22(16-21)20(17-27-23)14-15-26-25(28)24(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,16-17,24,27H,14-15H2,1H3,(H,26,28)

InChI Key

IEBKEYIXCRCZCT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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